An In-depth Technical Guide to 3,4-Dimethoxy-5-hydroxybenzaldehyde
An In-depth Technical Guide to 3,4-Dimethoxy-5-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxy-5-hydroxybenzaldehyde, a substituted aromatic aldehyde, is a significant organic compound with applications in synthetic chemistry and potential pharmacological activities. Its structural features, including a reactive aldehyde group and a substituted phenolic ring, make it a valuable precursor for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, a proposed synthetic pathway, and an exploration of its potential biological significance.
Chemical and Physical Properties
The fundamental properties of 3,4-Dimethoxy-5-hydroxybenzaldehyde are summarized below. These data are essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference(s) |
| CAS Number | 29865-90-5 | [1][2][3] |
| Molecular Formula | C₉H₁₀O₄ | [1][2] |
| Molecular Weight | 182.17 g/mol | [1][2] |
| IUPAC Name | 3,4-Dimethoxy-5-hydroxybenzaldehyde | [2] |
| Synonyms | 5-Hydroxyveratraldehyde, 3-Hydroxy-4,5-dimethoxybenzaldehyde | [2][3] |
| Appearance | Not specified; likely a crystalline solid | |
| Melting Point | 64 - 69 °C | [1][4] |
| Boiling Point | 314 °C (at 760 mmHg); 177-180 °C (at 12 mmHg) | [1][4] |
| Solubility in Water | 5.5 g/L at 25 °C | [1] |
| Density | 1.234 g/cm³ at 20 °C | [1] |
| pKa | 8.87 | [1] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and purity assessment of 3,4-Dimethoxy-5-hydroxybenzaldehyde. Below is a summary of available spectral data.
| Technique | Data Summary | Reference(s) |
| ¹H NMR | Data available from sources such as Sigma-Aldrich. | [2] |
| ¹³C NMR | Data available from sources like SpectraBase. | [2] |
| Mass Spectrometry (MS) | GC-MS data indicates a top peak at m/z 182, corresponding to the molecular ion. | [2] |
| Infrared (IR) Spectroscopy | FTIR spectra are available, likely showing characteristic peaks for the hydroxyl, aldehyde, and aromatic C-H and C=C bonds. | [2] |
Synthesis and Purification
Proposed Experimental Workflow for Synthesis
The following diagram outlines a proposed workflow for the synthesis of 3,4-Dimethoxy-5-hydroxybenzaldehyde.
Detailed Methodologies
Step 1: Synthesis of 3,4-dihydroxy-5-methoxybenzaldehyde (Intermediate)
A detailed protocol for a similar reaction suggests the following steps, which would need to be optimized for this specific synthesis:
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Reaction Setup : Dissolve sodium hydroxide (B78521) in water in a round-bottom flask.
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Addition of Starting Material : Add 5-bromovanillin to the sodium hydroxide solution.
-
Catalyst Addition : Introduce a copper catalyst (e.g., precipitated copper powder).
-
Reflux : Heat the mixture under reflux for several hours.
-
Work-up : After cooling, acidify the reaction mixture (e.g., with sulfuric acid) to precipitate the product.
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Extraction : Extract the product with a suitable organic solvent, such as ethyl acetate.
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Isolation : Remove the solvent under vacuum to yield the crude intermediate.
Step 2: Selective Methylation of the Intermediate
This step would require a selective methylation of the hydroxyl group at the 4-position of 3,4-dihydroxy-5-methoxybenzaldehyde. This can be challenging due to the presence of two hydroxyl groups. The reaction conditions would need to be carefully controlled to achieve the desired regioselectivity. A suitable methylating agent and base would be employed in an appropriate solvent.
Step 3: Purification
The final product would likely be purified using standard laboratory techniques:
-
Recrystallization : Dissolve the crude product in a minimal amount of a hot solvent and allow it to cool slowly to form crystals. The choice of solvent would depend on the solubility of the compound.
-
Column Chromatography : For higher purity, the crude product can be purified by column chromatography on silica (B1680970) gel, eluting with a suitable solvent system.
Biological Activity and Potential Signaling Pathways
Direct studies on the biological activity and signaling pathways of 3,4-Dimethoxy-5-hydroxybenzaldehyde are limited in the provided search results. However, it is mentioned as a useful synthetic intermediate for creating aryl benzothiazole (B30560) derivatives with antitumor activities.[4] Furthermore, derivatives of the structurally related compound, 3,4,5-trimethoxybenzaldehyde, are known to exhibit anticancer effects.
Hypothetical Mechanism of Action for Derivatives
Based on the known mechanisms of related compounds, derivatives of 3,4-Dimethoxy-5-hydroxybenzaldehyde could potentially exert antitumor effects through pathways such as the induction of apoptosis.
The diagram below illustrates a generalized apoptotic signaling pathway that could be influenced by active derivatives.
Safety and Handling
3,4-Dimethoxy-5-hydroxybenzaldehyde is classified with the following hazards:
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H315 : Causes skin irritation.[2]
-
H319 : Causes serious eye irritation.[2]
-
H335 : May cause respiratory irritation.[5]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection : Chemical safety goggles.[1]
-
Hand Protection : Compatible chemical-resistant gloves.[1]
-
Respiratory Protection : Use a NIOSH (US) or CEN (EU) approved respirator where risk assessment shows air-purifying respirators are appropriate.[1]
Handling and Storage:
-
Keep the container tightly closed.[1]
-
Store in a cool, dry place.[1]
-
Avoid raising dust.[1]
-
Incompatible with strong oxidizing agents and strong bases.[1]
Conclusion
3,4-Dimethoxy-5-hydroxybenzaldehyde is a valuable compound for chemical synthesis, particularly as a precursor to potentially bioactive molecules. While detailed experimental protocols and in-depth biological studies are not extensively documented in the available literature, this guide provides a solid foundation of its known properties and plausible synthetic and biological pathways. Further research is warranted to fully elucidate its synthetic optimization and pharmacological potential.
References
- 1. Sciencemadness Discussion Board - 3,4-dihydroxy-5-methoxybenzaldehyde synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. 5-Hydroxyvanillin | 3934-87-0 | Benchchem [benchchem.com]
- 3. 3,4-Dimethoxy-5-hydroxybenzaldehyde | C9H10O4 | CID 141513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] [erowid.org]
- 5. 3,4-Dihydroxy-5-methoxybenzaldehyde [webbook.nist.gov]
